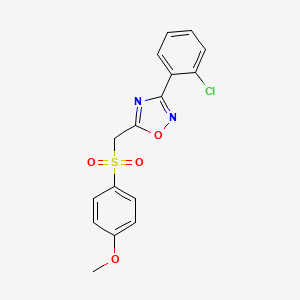

3-(2-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

3-(2-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 3 and a sulfonylmethyl-4-methoxyphenyl moiety at position 3. Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving cyclization of amidoximes with acyl chlorides or nucleophilic substitutions under basic conditions (e.g., Cs₂CO₃ in DME) .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c1-22-11-6-8-12(9-7-11)24(20,21)10-15-18-16(19-23-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLWDSOKDUKERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-(2-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group using reagents like chlorobenzene and a suitable catalyst.

Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxyphenyl group is introduced to the oxadiazole ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Des Réactions Chimiques

3-(2-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Mechanism of Action : Oxadiazoles can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Studies : Research indicates that certain oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For example, derivatives with methoxy and chlorophenyl substitutions demonstrated enhanced activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains:

- Activity Spectrum : It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.

- Mechanism : The sulfonamide moiety in the structure is believed to play a crucial role in its antimicrobial action by interfering with bacterial folic acid synthesis .

Anticonvulsant Effects

Studies have indicated that oxadiazole derivatives possess anticonvulsant properties:

- Research Findings : Compounds similar to 3-(2-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole have been evaluated in animal models for their ability to reduce seizure activity .

- Potential Applications : This could lead to the development of new treatments for epilepsy and other seizure disorders.

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with readily available phenolic compounds and chlorinated anilines.

- Reagents and Conditions : Common reagents include sulfonyl chlorides and coupling agents under controlled temperature conditions to facilitate the formation of the oxadiazole ring.

- Yield Optimization : Various solvents and catalysts are employed to optimize yield and purity during the synthesis process.

Comparative Analysis of Related Compounds

Mécanisme D'action

The mechanism of action of 3-(2-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific molecular targets and pathways involved depend on the biological activity being studied.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Polarity : The sulfonyl group in the target compound increases polarity (logP ~2.5–3.5 estimated) compared to methyl (logP ~3.5–4.5) or cyclohexyl (logP ~4.0–5.0) analogues, enhancing aqueous solubility .

- Crystallinity : X-ray data for dichlorophenyl-methyl oxadiazole () reveals coplanar oxadiazole and benzene rings, favoring π-π stacking in solid state . The target compound’s sulfonyl group may disrupt crystallinity, improving bioavailability.

Activité Biologique

3-(2-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₃ClN₂O₄S

- Molecular Weight : 364.8 g/mol

- CAS Number : 1105221-82-6

The biological activity of oxadiazoles often involves their interaction with various biological targets. The specific mechanisms for this compound are still under investigation; however, related compounds have shown potential in inhibiting key enzymes and pathways associated with diseases such as cancer and malaria.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Several studies have demonstrated the efficacy of oxadiazoles against bacterial and fungal strains. For instance, similar compounds have shown activity against Mycobacterium tuberculosis and other resistant strains .

- Antiplasmodial Activity : The compound's structural analogs have been studied for their potential against Plasmodium falciparum, the malaria-causing parasite. Some derivatives demonstrated significant in vitro activity with IC50 values lower than 40 nM .

Antiplasmodial Activity Study

A study focused on the antiplasmodial properties of related oxadiazole compounds found that certain derivatives exhibited slow-action antiplasmodial activity against both drug-sensitive and multi-drug resistant strains of P. falciparum. The following table summarizes key findings:

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | <40 | >2500 |

| Compound B | 500 | >1000 |

| Compound C | <70 | >1500 |

These results indicate that modifications to the oxadiazole structure can significantly enhance biological activity .

Antimicrobial Efficacy

In another study examining a series of oxadiazole derivatives, it was found that compounds similar to this compound exhibited potent antimicrobial properties. The following table illustrates the spectrum of activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this class of compounds could serve as potential leads for developing new antimicrobial agents .

Pharmacokinetic Properties

While specific pharmacokinetic data for this compound is limited, related studies indicate that oxadiazoles generally exhibit favorable metabolic stability and bioavailability. For example, one study reported a half-life (T1/2) of over 1 hour for similar compounds in vivo .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole?

- Methodology : The compound can be synthesized via cyclization reactions using substituted amidoximes and acyl chlorides. For example, chlorophenyl-substituted intermediates are prepared by reacting 2-chlorobenzaldehyde oxime with methyl acetoacetate under alkaline conditions, followed by chlorination with PCl₅ . The sulfonylmethyl group is introduced by coupling 4-methoxyphenylsulfonyl chloride with the oxadiazole core using Cs₂CO₃ as a base in DME at 50°C, achieving yields up to 92% .

- Key Considerations : Monitor reaction progress via TLC (SiO₂, Rf ~0.55 in isopropyl acetate) and purify via flash column chromatography .

Q. How is the structural identity of the compound confirmed?

- Methodology : Use a combination of ¹H/¹³C NMR, HRMS, and FTIR. For example:

- ¹H NMR (CDCl₃) : Aromatic protons from chlorophenyl (δ 7.3–7.8 ppm) and methoxyphenyl (δ 6.8–7.2 ppm) groups, with sulfonylmethyl protons at δ 4.2–4.5 ppm .

- FTIR : Peaks at 1617 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (S=O stretch) confirm oxadiazole and sulfonyl groups .

- Validation : Compare spectral data with analogs like 3-(4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for insecticidal or antiproliferative activity?

- Methodology :

- Bioisosteric Replacement : Replace amide groups with oxadiazole rings to enhance metabolic stability, as demonstrated in anthranilic diamide insecticides .

- CoMFA Models : Perform Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing Cl on phenyl rings) with bioactivity. For example, LC₅₀ values as low as 0.20 mg L⁻¹ against Plutella xylostella were achieved with halogenated analogs .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with HIF-1α or EGFR/VEGFR-2. The oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe-794 in EGFR) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the sulfonylmethyl group in hydrophobic pockets .

Q. How are crystallographic data used to resolve structural ambiguities?

- Methodology : Grow single crystals via slow evaporation (e.g., in DCM/hexane) and collect X-ray diffraction data (Bruker APEX-II CCD, Mo-Kα radiation). Refine structures using SHELXL-97, achieving R-factors < 0.067 .

- Key Findings : The oxadiazole ring adopts a planar conformation, with dihedral angles of 30.0°–76.3° relative to substituents. Intramolecular C-H···O hydrogen bonds stabilize the structure .

Q. What analytical techniques resolve contradictions in biological activity data?

- Methodology :

- HPLC-PDA/MS : Detect metabolic degradation products (e.g., demethylation of the methoxyphenyl group) that may reduce efficacy .

- SAR Re-evaluation : Test analogs with bulkier substituents (e.g., cyclopentyloxy) to improve steric hindrance against detoxifying enzymes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.